molecular formula C12H15N3O4 B14560956 Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- CAS No. 61862-90-6

Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl-

Cat. No.: B14560956
CAS No.: 61862-90-6
M. Wt: 265.26 g/mol
InChI Key: NNWXYVCEZXRQTF-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 7th and 8th positions and a propyl group at the 1st position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for preparing quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale Skraup synthesis with optimized reaction conditions to ensure high yields and purity. The nitration and alkylation steps are carefully controlled to prevent over-nitration and side reactions.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1,2,3,4-tetrahydro-7,8-diamino-1-propylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or interference with DNA synthesis. For example, quinoline-based antimalarials inhibit the heme detoxification pathway in Plasmodium parasites . The nitro groups in Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- may also contribute to its biological activity by generating reactive nitrogen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- is unique due to the presence of both nitro and propyl groups, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. The specific positioning of these groups can enhance its potential as a therapeutic agent by targeting specific molecular pathways.

Properties

CAS No.

61862-90-6

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

7,8-dinitro-1-propyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H15N3O4/c1-2-7-13-8-3-4-9-5-6-10(14(16)17)12(11(9)13)15(18)19/h5-6H,2-4,7-8H2,1H3

InChI Key

NNWXYVCEZXRQTF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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